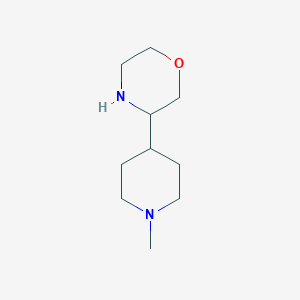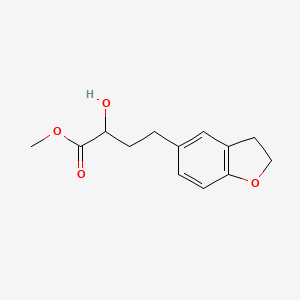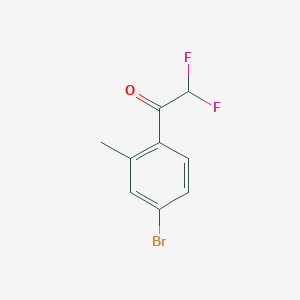
1-(4-Bromo-2-methylphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is an organic compound with a molecular formula of C9H8BrF2O. This compound is characterized by the presence of a bromo group, a methyl group, and two fluorine atoms attached to an ethanone backbone. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-2-methylbenzoyl chloride with difluoroacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of 1-(4-amino-2-methylphenyl)-2,2-difluoroethan-1-one or 1-(4-mercapto-2-methylphenyl)-2,2-difluoroethan-1-one.
Reduction: Formation of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethanol.
Oxidation: Formation of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethanoic acid.
Applications De Recherche Scientifique
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and difluoro groups enhances its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromo-2-methylphenyl)ethanone: Similar structure but lacks the difluoro groups, leading to different chemical properties and reactivity.
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-one: Contains only one fluorine atom, resulting in different binding affinities and reactivity.
1-(4-bromo-2-methylphenyl)-2,2-dichloroethan-1-one: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties.
Uniqueness
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and binding properties. The difluoro groups enhance its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrF2O |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
KXOKYVNOGPTEMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


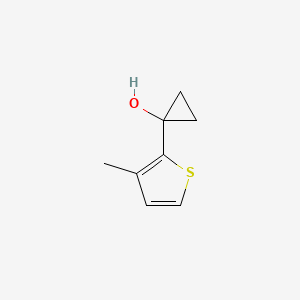


![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)



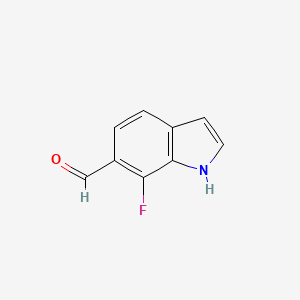



![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
